molecular formula C12H15BrN2 B099180 5-Bromo-N,N-dimethyltryptamine CAS No. 17274-65-6

5-Bromo-N,N-dimethyltryptamine

Cat. No. B099180
CAS RN: 17274-65-6
M. Wt: 267.16 g/mol
InChI Key: ATEYZYQLBQUZJE-UHFFFAOYSA-N
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Patent
US05998438

Procedure details

(R)-5-Bromo-3-[(N-methylpyrrolidin-2-yl)methyl]-1H-indole: (63%) from (R)-3-(N-benzyloxycarbonylpyrrolidin-2-ylcarbonyl5-bromo-1H-indole (Example 2a).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-benzyloxycarbonylpyrrolidin-2-ylcarbonyl5-bromo-1H-indole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH2:11][C@H:12]1CC[CH2:14][N:13]1[CH3:17].C(OC(N1C2C(=CC(Br)=CC=2)C=C1C(C1CCCN1)=O)=O)C1C=CC=CC=1>>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH2:11][CH2:12][N:13]([CH3:14])[CH3:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2C(=CNC2=CC1)C[C@@H]1N(CCC1)C
Step Two
Name
N-benzyloxycarbonylpyrrolidin-2-ylcarbonyl5-bromo-1H-indole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1C(=CC2=CC(=CC=C12)Br)C(=O)C1NCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC=1C=C2C(=CNC2=CC1)CCN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.